molecular formula C15H20F3N3O6 B11935330 Pencitabine

Pencitabine

Cat. No.: B11935330
M. Wt: 395.33 g/mol
InChI Key: IDIHZLQYTCQIDY-CKYFFXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pencitabine is a synthetic fluoropyrimidine nucleoside analogue, designed as a hybrid of capecitabine and gemcitabine. It was developed to prevent the metabolic conversion to 5-fluorouracil, which is associated with potentially fatal toxicities. This compound exhibits cytotoxic properties and is orally active, making it a promising candidate for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pencitabine is synthesized through a series of chemical reactions involving the condensation of 5-fluorocytosine with 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-1-O-methanesulfonyl-α-D-ribofuranoside. The reaction is conducted under nitrogen atmosphere, with the use of reagents such as hexamethyldisilazane (HMDS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction mixture is stirred at elevated temperatures and then treated with sodium bicarbonate to obtain the desired product .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to achieve consistent yields and product quality. The use of advanced chromatographic techniques and spectroscopic analysis is essential for monitoring the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions: Pencitabine undergoes various chemical reactions, including substitution and condensation reactions. It is known to interfere with DNA synthesis and function by inhibiting multiple nucleotide-metabolizing enzymes and by misincorporation into DNA .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include HMDS, TMSOTf, and sodium bicarbonate. The reactions are typically conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Major Products Formed: The major product formed from the synthesis of this compound is 2’-deoxy-2’,2’,5-trifluorocytidine. This compound is further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Pencitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying nucleoside analogues and their interactions with enzymes. In biology, this compound is employed in cell culture studies to investigate its cytotoxic effects and mechanisms of action. In medicine, this compound is being explored as a potential anticancer agent, with studies focusing on its efficacy and safety in treating various types of cancer. In industry, this compound is used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Pencitabine exerts its effects by interfering with DNA synthesis and function. It inhibits multiple nucleotide-metabolizing enzymes, leading to the misincorporation of nucleotides into DNA. This results in significant DNA damage and the inhibition of cell division. This compound also inhibits DNA glycosylases involved in base excision repair and DNA (cytosine-5)-methyltransferase involved in epigenetic regulation of cellular metabolism .

Comparison with Similar Compounds

Pencitabine is unique in its design as a hybrid of capecitabine and gemcitabine. Unlike capecitabine, this compound does not undergo metabolic conversion to 5-fluorouracil, thereby reducing the risk of associated toxicities. Similar compounds include capecitabine, gemcitabine, and other fluoropyrimidine nucleoside analogues. This compound’s unique structure and mechanism of action make it a promising candidate for anticancer therapy, with potential advantages over its parent compounds .

Properties

Molecular Formula

C15H20F3N3O6

Molecular Weight

395.33 g/mol

IUPAC Name

pentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H20F3N3O6/c1-2-3-4-5-26-14(25)20-11-8(16)6-21(13(24)19-11)12-15(17,18)10(23)9(7-22)27-12/h6,9-10,12,22-23H,2-5,7H2,1H3,(H,19,20,24,25)/t9-,10-,12-/m1/s1

InChI Key

IDIHZLQYTCQIDY-CKYFFXLPSA-N

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

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